molecular formula C12H12O3 B8346746 5-acetyl-4,6-dimethyl-2-benzofuran-1(3H)-one

5-acetyl-4,6-dimethyl-2-benzofuran-1(3H)-one

Cat. No.: B8346746
M. Wt: 204.22 g/mol
InChI Key: UHVNMNLVWSXTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-4,6-dimethyl-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

5-acetyl-4,6-dimethyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H12O3/c1-6-4-9-10(5-15-12(9)14)7(2)11(6)8(3)13/h4H,5H2,1-3H3

InChI Key

UHVNMNLVWSXTTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(COC2=O)C(=C1C(=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 20 mL microwave tube containing a stir bar were added 4,6-dimethyl-5-oxiran-2-yl-2-benzofuran-1(3H)-one (from the synthesis of INTERMEDIATE 9, 1.0 g, 4.2 mmol), tetrakis(triphenylphosphine)palladium (0) (0.240 g, 0.207 mmol), and tributyl(1-ethoxy-vinyl)tin (2.20 g, 6.22 mmol); to the mixture was added anhydrous toluene (18 mL) and the tube was capped, degassed and purged with N2. The tube was then placed in an oil bath and heated at 110° C. for 12 h; LC indicated some product formation. The tube was taken out of the oil bath and cooled to room temperature. The solution was concentrated to dryness under reduced pressure and the resulting residue was then treated with 4M HCl (10 mL); the resulting solution was stirred at room temperature for 1 h; LC analysis indicated completion of the reaction. The solution was concentrated to dryness and the residue was re-dissolved in DCM, was absorbed in silica gel and was then loaded into silica column for separation with the solvent systems of Hexanes/EtOAc (1/1); this yielded 5-acetyl-4,6-dimethyl-2-benzofuran-1(3H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
INTERMEDIATE 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
catalyst
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three

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